molecular formula CH2N2Na2+2 B1598318 Disodium cyanamide CAS No. 20611-81-8

Disodium cyanamide

Cat. No.: B1598318
CAS No.: 20611-81-8
M. Wt: 88.02 g/mol
InChI Key: RMPWNCZXUIYTJJ-UHFFFAOYSA-N
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Description

Disodium cyanamide is an inorganic compound with the chemical formula Na2CN2. It is a white crystalline solid that is soluble in water. This compound is primarily used in the agricultural industry as a fertilizer and in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium cyanamide can be synthesized through the reaction of calcium cyanamide with sodium hydroxide. The reaction involves the following steps:

  • Calcium cyanamide is first produced by reacting calcium carbide with nitrogen at high temperatures.
  • The calcium cyanamide is then treated with sodium hydroxide to produce this compound and calcium hydroxide as a by-product.

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves:

  • Mixing calcium cyanamide with a solution of sodium hydroxide.
  • Stirring the mixture at a controlled temperature to facilitate the reaction.
  • Filtering the resulting solution to remove the by-product, calcium hydroxide.
  • Crystallizing the this compound from the solution.

Chemical Reactions Analysis

Types of Reactions: Disodium cyanamide undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form urea.

    Oxidation: Can be oxidized to produce cyanate.

    Substitution: Can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

    Hydrolysis: Water, typically at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: Urea.

    Oxidation: Cyanate.

    Substitution: Halogenated cyanamides.

Scientific Research Applications

Disodium cyanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyanamide derivatives.

    Biology: Studied for its potential use in biochemical pathways and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including its use as an alcohol deterrent.

    Industry: Utilized in the production of fertilizers, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of disodium cyanamide involves its ability to act as a nucleophile due to the presence of the cyanamide group. This allows it to participate in various chemical reactions, including nucleophilic addition and substitution. In biological systems, this compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

    Calcium cyanamide (CaCN2): Used primarily as a fertilizer and in the production of cyanamide.

    Sodium cyanate (NaOCN): Used in organic synthesis and as a stabilizer in the production of certain polymers.

    Potassium cyanamide (KCN2): Similar to disodium cyanamide but with different solubility and reactivity properties.

Uniqueness: this compound is unique due to its specific solubility in water and its reactivity profile, which makes it suitable for a variety of chemical and industrial applications. Its ability to undergo hydrolysis to form urea is particularly valuable in agricultural applications.

Properties

IUPAC Name

disodium;cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2N2.2Na/c2-1-3;;/h2H2;;/q;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPWNCZXUIYTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N2Na2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.020 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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